5-Anilino-3-methyl-5-oxopentanoic acid
Description
5-Anilino-3-methyl-5-oxopentanoic acid (systematic IUPAC name: 3-methyl-5-(phenylamino)-5-oxopentanoic acid) is a substituted pentanoic acid derivative featuring a phenylamino (anilino) group at the 5-oxo position and a methyl substituent at the 3-position of the pentanoic acid backbone. These analogs share a common scaffold but differ in substituents on the anilino ring or the pentanoic acid chain, influencing properties such as solubility, lipophilicity, and bioactivity .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-anilino-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(8-12(15)16)7-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
YMHUFHFMJABSQX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of 5-anilino-3-methyl-5-oxopentanoic acid, highlighting structural variations and their impact on properties:
Key Observations:
- Lipophilicity : Chlorine (Cl) and benzyloxy groups significantly increase logP values (e.g., 3.3 for the chloro analog vs. 1.8 for the methoxy derivative ).
- Solubility : Methoxy and carboxyl groups improve aqueous solubility, critical for oral bioavailability.
Pharmacological Considerations
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